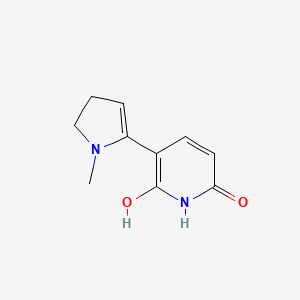

2,6-Dihydroxy-N-methylmyosmine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dihydroxy-N-methylmyosmine is a member of pyridines.

Applications De Recherche Scientifique

Biodegradation of Nicotine

One of the primary applications of 2,6-dihydroxy-N-methylmyosmine is its role in the biodegradation of nicotine. Research has demonstrated that certain bacteria, such as Sphingomonas melonis strain TY, utilize this compound as an intermediate in the metabolic pathway that degrades nicotine into less harmful substances. This process not only aids in the detoxification of nicotine but also highlights the potential for bioremediation strategies to mitigate nicotine pollution in environments affected by tobacco waste .

Key Findings:

- The compound is formed during the oxidation of nicotine, leading to further breakdown into other metabolites .

- Genetic studies have identified essential genes involved in this degradation pathway, indicating that this compound is crucial for bacterial growth when nicotine is present as a carbon source .

Pharmaceutical Development

The structural characteristics of this compound make it a candidate for pharmaceutical applications. Its derivatives have shown potential in drug discovery, particularly as analogs for neuroprotective agents. For instance, compounds derived from nicotine metabolism have been investigated for their neuroprotective properties, which may lead to new treatments for neurodegenerative diseases .

Research Insights:

- Studies have indicated that metabolites like 6-hydroxy-nicotine possess neuroprotective effects, suggesting a broader therapeutic potential for compounds related to nicotine metabolism .

- The identification of pathways leading to the synthesis of these metabolites opens avenues for developing novel drugs targeting neurological conditions .

Environmental Biotechnology

This compound also plays a significant role in environmental biotechnology. Its production through microbial degradation processes can be leveraged to design eco-friendly methods for waste management and pollution control. By utilizing microorganisms capable of converting nicotine and its derivatives into harmless products, researchers are exploring sustainable approaches to tackle environmental challenges posed by tobacco waste .

Application Summary:

- Bioremediation techniques utilizing Sphingomonas melonis can effectively reduce nicotine levels in contaminated sites .

- The engineering of microbial pathways to enhance the production of beneficial metabolites from nicotine degradation could lead to innovative solutions for environmental restoration .

Metabolic Pathway Studies

Research into the metabolic pathways involving this compound has provided insights into microbial metabolism and enzyme function. Understanding how this compound fits into larger biochemical pathways can inform studies on metabolic engineering and synthetic biology, where researchers aim to optimize microbial strains for specific biotechnological applications .

Research Highlights:

- Comparative studies have identified key genes responsible for the transformation of nicotine into various metabolites, including this compound .

- Proteomic analyses have revealed how exposure to nicotine induces specific protein expressions related to its degradation pathway, enhancing our understanding of microbial responses to environmental pollutants .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis in Nicotine Degradation

Primary reaction pathway :

2,6-Dihydroxy-N-methylmyosmine participates in the pyrrolidine pathway of nicotine catabolism via enzymatic C–C bond cleavage . This reaction is catalyzed by α/β-fold hydrolases in Pseudomonas putida and Arthrobacter nicotinovorans:

-

Mechanistic details :

Non-Enzymatic Rearrangement and Stability

Key observations :

-

This compound forms via autoxidation of N-methylmyosmine in aqueous environments .

-

It exhibits instability in acidic conditions, undergoing decomposition to 2,6-dihydroxypyridine and methylamine derivatives .

Experimental conditions :

| Parameter | Value | Impact on Reactivity |

|---|---|---|

| pH | 7.0–8.5 | Optimal stability |

| Temperature | 25–37°C | Accelerates decomposition above 40°C |

Synthetic and Analytical Data

Structural insights :

-

Functional groups : Pyridine ring with hydroxyl (–OH) and N-methyl substituents.

Spectral characteristics :

| Technique | Key Peaks | Reference |

|---|---|---|

| NMR (¹H) | δ 5.10 (s, 2H), δ 7.45–7.55 (m, aromatic) | |

| MS (ESI+) | m/z 193.1 [M+H]⁺ |

Propriétés

Formule moléculaire |

C10H12N2O2 |

|---|---|

Poids moléculaire |

192.21 g/mol |

Nom IUPAC |

6-hydroxy-5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-12-6-2-3-8(12)7-4-5-9(13)11-10(7)14/h3-5H,2,6H2,1H3,(H2,11,13,14) |

Clé InChI |

HYVACOFBTBHJLM-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC=C1C2=C(NC(=O)C=C2)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.